molecular formula C10H14N2O B185743 N-(4-aminophenyl)-2-methylpropanamide CAS No. 441053-25-4

N-(4-aminophenyl)-2-methylpropanamide

Cat. No. B185743
M. Wt: 178.23 g/mol
InChI Key: YZENEPXJSXLINE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Application in Drug Delivery Systems

  • Scientific Field : Pharmaceutics and Nanotechnology .
  • Summary of the Application : PAPMA-CNOs and anilinated-poly (ether ether ketone) (AN-PEEK) have been synthesized and used to create composite thin films via layer-by-layer (LbL) self-assembly for stimuli-responsive drug release .
  • Methods of Application or Experimental Procedures : The thin films were created using a layer-by-layer self-assembly process. The films exhibited pH-responsive drug release in a controlled manner .
  • Results or Outcomes : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days . Supramolecular π–π stacking interactions between f-CNOs and DOX played a critical role in controlling drug release from thin films .

Application in Film Development

  • Scientific Field : Photography and Chemical Engineering .
  • Summary of the Application : 4-Aminophenol plays a vital role in the development process of black-and-white film. It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .
  • Methods of Application or Experimental Procedures : As a developing agent, 4-aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image. Its chemical properties make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .
  • Results or Outcomes : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .

Application in Synthesis of Analgesics and Antipyretics

  • Scientific Field : Pharmaceuticals and Organic Chemistry .
  • Summary of the Application : 4-Aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
  • Methods of Application or Experimental Procedures : Through chemical modifications and reactions, 4-aminophenol can be transformed into active pharmaceutical ingredients with therapeutic effects .
  • Results or Outcomes : The synthesized drugs from 4-aminophenol have been widely used in the medical field for their therapeutic effects .

Application in Biosensing

  • Scientific Field : Biosensing and Nanotechnology .
  • Summary of the Application : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence have been used for biosensing applications .
  • Methods of Application or Experimental Procedures : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
  • Results or Outcomes : The microcrystals were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .

Application in Dye and Pigment Production

  • Scientific Field : Textile Industry and Chemical Engineering .
  • Summary of the Application : 4-Aminophenol is utilized in the production of dyes and pigments, contributing to the vibrant colors in textiles, plastics, and printing inks .
  • Methods of Application or Experimental Procedures : Through various chemical reactions, 4-aminophenol can be transformed into a variety of dyes and pigments. The specific reactions and procedures depend on the desired color and application .
  • Results or Outcomes : The synthesized dyes and pigments from 4-aminophenol have been widely used in the textile and printing industry for their vibrant colors .

Application in Specialty Chemicals and Polymers Synthesis

  • Scientific Field : Polymer Science and Chemical Engineering .
  • Summary of the Application : 4-Aminophenol finds application in the synthesis of specialty chemicals and polymers, enabling the creation of materials with unique properties for industrial use .
  • Methods of Application or Experimental Procedures : Through various chemical reactions and modifications, 4-aminophenol can be transformed into a variety of specialty chemicals and polymers .
  • Results or Outcomes : The synthesized specialty chemicals and polymers from 4-aminophenol have been widely used in various industries for their unique properties .

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, etc .

properties

IUPAC Name

N-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZENEPXJSXLINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353013
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-methylpropanamide

CAS RN

441053-25-4
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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